molecular formula C12H12N6OS B3805205 2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide

2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide

Cat. No.: B3805205
M. Wt: 288.33 g/mol
InChI Key: VJTMMKZYQFNKEG-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide is a complex organic compound that features a benzothiazole core, a tetrazole ring, and a carboxamide group

Properties

IUPAC Name

2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-7-14-9-6-8(2-3-10(9)20-7)12(19)13-5-4-11-15-17-18-16-11/h2-3,6H,4-5H2,1H3,(H,13,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTMMKZYQFNKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)NCCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling of the Tetrazole and Benzothiazole Units: This step involves the reaction of the tetrazole derivative with the benzothiazole core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The benzothiazole core may interact with various proteins, affecting their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide
  • 2-methyl-5-(5-bromopyridin-2-yl)tetrazole
  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole

Uniqueness

2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide is unique due to its combination of a benzothiazole core and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide

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